Cuprous Oxide

Catalog No.
S601060
CAS No.
1317-39-1
M.F
Cu2O
Cu2H2O
M. Wt
143.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cuprous Oxide

CAS Number

1317-39-1

Product Name

Cuprous Oxide

IUPAC Name

copper(1+);oxygen(2-)

Molecular Formula

Cu2O
Cu2H2O

Molecular Weight

143.09 g/mol

InChI

InChI=1S/2Cu.O/q2*+1;-2

InChI Key

KRFJLUBVMFXRPN-UHFFFAOYSA-N

SMILES

[O-2].[Cu+].[Cu+]

Solubility

Solubility in water: none

Synonyms

copper oxide (Cu2O), Copper(I) oxide, cuprous oxide, Perenox

Canonical SMILES

[O-2].[Cu+].[Cu+]

Antimicrobial properties

Cu₂O nanoparticles exhibit potent antimicrobial activity against a broad spectrum of bacteria, fungi, and viruses []. This property is being explored for developing new materials for:

  • Hospital surfaces and equipment: Embedding Cu₂O nanoparticles into surfaces like bed rails, doorknobs, and medical equipment could help reduce hospital-acquired infections.
  • Wound healing dressings: Dressings incorporating Cu₂O nanoparticles may promote wound healing by reducing bacterial colonization and promoting tissue regeneration [].

Catalysis

Cu₂O is a promising catalyst for various chemical reactions, including:

  • Water treatment: Cu₂O nanoparticles can be used to degrade organic pollutants and remove harmful contaminants from water [].
  • Energy conversion: Cu₂O is being investigated as a catalyst for fuel cells and photocatalytic water splitting for hydrogen production [].

Sensors

Cu₂O's unique electrical and optical properties make it suitable for developing various types of sensors, including:

  • Gas sensors: Cu₂O-based sensors can detect various gases, such as carbon monoxide and hydrogen sulfide, due to their ability to change their electrical resistance upon exposure to these gases.
  • Biosensors: Cu₂O can be integrated into biosensors for the detection of biomolecules like glucose and cholesterol due to its ability to interact with specific molecules [].

Electronics

Cu₂O is being explored for applications in various electronic devices due to its semiconducting properties, including:

  • Thin-film transistors: Cu₂O thin films are being investigated for use in low-power transistors due to their good carrier mobility and ease of fabrication [].
  • Solar cells: Cu₂O is a potential material for developing low-cost and efficient solar cells due to its light absorption properties [].

Cuprous oxide, also known as copper(I) oxide, is an inorganic compound with the chemical formula Cu2O\text{Cu}_2\text{O}. It typically appears as a red to reddish-brown crystalline solid and is one of the principal oxides of copper, alongside copper(II) oxide (CuO\text{CuO}). The compound exhibits a cubic crystal structure and is characterized by its insolubility in water and organic solvents, although it can dissolve in dilute acids such as hydrochloric and sulfuric acid . Cuprous oxide is naturally found as the mineral cuprite and has applications across various industries due to its unique physical and chemical properties.

  • Disproportionation Reaction: In acidic conditions, cuprous oxide can disproportionate to form copper metal and copper(II) ions:
    2Cu2O+4H2O+O24Cu OH 22\text{Cu}_2\text{O}+4\text{H}_2\text{O}+\text{O}_2\rightarrow 4\text{Cu OH }_2
  • Reaction with Acids: Cuprous oxide reacts with strong acids to produce copper(II) salts:
    Cu2O+2HCl2CuCl+H2O\text{Cu}_2\text{O}+2\text{HCl}\rightarrow 2\text{CuCl}+\text{H}_2\text{O}
  • Reduction Reactions: It can be reduced to metallic copper when heated with reducing agents such as hydrogen or carbon:
    Cu2O+H22Cu+H2O\text{Cu}_2\text{O}+\text{H}_2\rightarrow 2\text{Cu}+\text{H}_2\text{O}

These reactions underline the compound's reactivity, particularly in reducing environments.

Several methods exist for synthesizing cuprous oxide:

  • Oxidation of Copper Metal: The simplest method involves oxidizing copper metal in air:
    4Cu+O22Cu2O4\text{Cu}+\text{O}_2\rightarrow 2\text{Cu}_2\text{O}
  • Reduction of Copper(II) Compounds: Cuprous oxide can be produced by reducing copper(II) compounds (like copper(II) acetate) using reducing agents such as hydrazine:
    4Cu O2CCH3)2+N2H4+2H2O2Cu2O+8CH3COOH+N24\text{Cu O}_2\text{CCH}_3)_2+\text{N}_2\text{H}_4+2\text{H}_2\text{O}\rightarrow 2\text{Cu}_2\text{O}+8\text{CH}_3\text{COOH}+\text{N}_2
  • Electrolysis: Electrolysis of aqueous solutions containing copper salts can also yield cuprous oxide under controlled conditions .

These methods highlight the versatility in producing cuprous oxide for various applications.

Cuprous oxide has a wide array of applications across different fields:

  • Catalyst: It serves as a catalyst in organic synthesis reactions, particularly in oxidation and reduction processes.
  • Pigment: Cuprous oxide is used as a pigment in ceramics and glass, imparting vibrant red colors.
  • Antimicrobial Agent: Its properties are exploited in coatings and textiles to inhibit microbial growth.
  • Electronics: Cuprous oxide is utilized in the production of semiconductor devices and photovoltaic cells due to its electrical conductivity .

These diverse applications underscore the compound's importance in industrial processes.

Research into the interactions of cuprous oxide with other materials has revealed its potential in various fields. For instance, studies have shown that cuprous oxide can enhance the performance of solar cells by improving charge carrier mobility. Furthermore, its interactions with biological systems have been studied to assess its efficacy as an antimicrobial agent, revealing that it can effectively disrupt bacterial cell membranes through the release of copper ions .

Cuprous oxide shares similarities with other copper oxides but possesses unique characteristics that distinguish it from them. Below is a comparison with some related compounds:

CompoundChemical FormulaOxidation StateKey Characteristics
Cuprous OxideCu2O\text{Cu}_2\text{O}+1Red color; used as a pigment; semiconductor
Cupric OxideCuO\text{CuO}+2Black color; more stable than cuprous oxide
Copper(I) ChlorideCuCl\text{CuCl}+1Soluble; used in organic synthesis
Copper(II) SulfateCuSO4\text{CuSO}_4+2Blue color; widely used as a fungicide

Uniqueness of Cuprous Oxide

The uniqueness of cuprous oxide lies in its dual role as both a pigment and a semiconductor material, alongside its notable antimicrobial properties. Its ability to participate in various

Green synthesis leverages biological extracts to reduce copper precursors into Cu₂O nanoparticles (NPs), avoiding toxic reagents. Plant-mediated routes utilize phytochemicals such as polyphenols, flavonoids, and terpenoids as reducing and stabilizing agents. For instance, Eucalyptus globulus leaf extract facilitates the reduction of Cu²⁺ ions to Cu₂O NPs via hydroxyl and carbonyl groups, yielding spherical particles with diameters of 20–50 nm. Similarly, Punica granatum (pomegranate) peel extract produces Cu₂O NPs with a cubic crystal structure and an average size of 24 nm, attributed to the high concentration of ellagic acid and punicalagins.

Key Parameters Influencing Morphology:

  • pH: Alkaline conditions (pH 9–11) promote the deprotonation of phenolic groups, enhancing reduction kinetics.
  • Temperature: Elevated temperatures (60–80°C) accelerate nucleation, favoring smaller particle sizes.
  • Plant Extract Concentration: Higher extract volumes increase capping agent availability, preventing agglomeration.

Recent advances include the use of Artemisia campestris extract to synthesize flower-like Cu₂O microbeads (6 µm diameter) with a cubic close-packed structure, demonstrating 85.3% catalytic efficiency in organic transformations.

Hydrothermal and Solvothermal Synthesis: Mechanisms and Process Optimization

Hydrothermal methods involve aqueous reactions at elevated temperatures (120–200°C) and pressures, enabling precise control over crystallinity and morphology. For example, reducing copper nitrate with formic acid at 150°C yields octahedral Cu₂O microcrystals (5–10 µm) with exposed {111} facets, which exhibit enhanced photocatalytic activity due to high surface energy. Solvothermal synthesis in mixed solvents (e.g., water-ethylene glycol) modifies nucleation rates; ethylene glycol’s high viscosity slows diffusion, producing uniform spherical NPs (400–600 nm).

Mechanistic Insights:

  • Ostwald Ripening: Smaller particles dissolve and redeposit on larger crystals, leading to size homogenization.
  • Precursor Concentration: Higher Cu²⁺ concentrations (0.1–0.5 M) favor dendritic growth, while lower concentrations (0.01 M) yield cubic morphologies.

A surfactant-free approach using glucose as a reductant produces Cu₂O octahedra with 98% phase purity, achieving a bandgap of 1.92 eV.

Plasma-Based Fabrication: Microplasma Electrochemical Techniques

Microplasma electrochemical synthesis employs non-thermal plasma to reduce copper ions at ambient conditions. In a NaCl–NaOH–NaNO₃ electrolyte, plasma-generated electrons (e⁻) and reactive species (H- , OH- ) reduce Cu²⁺ to Cu₂O NPs with 85% yield. Key advantages include:

  • Rapid Synthesis: NPs form within 2 hours, compared to 24 hours in conventional methods.
  • Size Control: Adjusting current density (10–50 mA/cm²) tunes particle size from 50 nm to 2 µm.

Mechanism: Plasma-liquid interactions generate solvated electrons, which reduce Cu²⁺ via:
$$ \text{Cu}^{2+} + 2\text{e}^- \rightarrow \text{Cu}_2\text{O} $$
This method produces NPs with 92% crystallinity and a surface area of 35 m²/g.

Nanocomposite Synthesis: Ion-Pairing Strategies and Hybrid Material Design

Nanocomposites enhance Cu₂O stability and functionality. Ion-pairing strategies use polyelectrolytes (e.g., polyvinylpyrrolidone, PVP) to direct NP assembly. For example, PVP-Cu²⁺ complexes in ethanol/water (1:1) form hollow Cu₂O nanospheres (200 nm diameter) with a BET surface area of 83.15 m²/g.

Hybrid Systems:

  • Cu₂O/Al₂O₃: Dodonaea angustifolia extract synthesizes Cu₂O/Al₂O₃ nanocomposites with a bandgap of 2.1 eV, ideal for visible-light photocatalysis.
  • Cu/Cu₂O/CuO: Wet-chemical methods yield heterojunctions with oxygen vacancies, improving charge separation and hydrogen evolution rates (68 µmol/g/h).

Table 1: Comparative Analysis of Cu₂O Synthesis Methods

MethodParticle Size (nm)Crystallinity (%)Surface Area (m²/g)Key Advantage
Green Synthesis20–5085–9015–30Eco-friendly, low cost
Hydrothermal50–10,00090–955–50Morphology control
Plasma Electrochemical50–2,00085–9230–60Rapid, ambient conditions
Ion-Pairing100–50088–9460–85Hollow/porous architectures

Defect Structures: Oxygen and Copper Vacancies in Cuprous Oxide (111)

The cuprous oxide (111) surface exhibits complex defect structures that fundamentally influence its electronic and chemical properties [1] [2]. Oxygen vacancies represent the most extensively studied point defects in cuprous oxide, with multiple charge states exhibiting distinct formation energies and electronic characteristics [1]. The doubly positively charged oxygen vacancy (V- - O) demonstrates formation energies ranging from 2.22 to 2.85 electron volts under oxygen-poor conditions [1]. Single positively charged oxygen vacancies (V- O) exhibit lower formation energies between 1.80 and 2.40 electron volts, while neutral oxygen vacancies (VXO) show formation energies in the range of 1.53 to 2.10 electron volts [1].

Surface-specific oxygen vacancies on the cuprous oxide (111) facet display distinct coordination environments that affect their stability [6]. Three-fold coordinated oxygen vacancies exhibit formation energies of approximately 1.75 electron volts, whereas four-fold coordinated oxygen vacancies demonstrate enhanced stability with formation energies of 1.43 electron volts [6]. The structural relaxation accompanying oxygen vacancy formation involves significant displacement of neighboring copper atoms, with coordinatively unsaturated copper ions moving toward the vacancy site by approximately 0.13 to 0.14 angstroms [1].

Copper vacancies in cuprous oxide predominantly exist as negatively charged defects with formation energies ranging from 0.91 to 1.48 electron volts [21]. These copper vacancies contribute to the intrinsic p-type conductivity observed in cuprous oxide samples [3]. The formation of Schottky defect pairs, consisting of coupled oxygen and copper vacancies, exhibits formation energies between 1.55 and 2.20 electron volts [1]. These defect pairs represent the thermodynamically favored defect configuration under typical synthesis conditions [1].

Table 1: Defect Formation Energies in Cuprous Oxide

Defect TypeFormation Energy (eV)Charge StateSurface/LocationMethod
Oxygen Vacancy (V- - O)2.22-2.85+2BulkDensity Functional Theory + Hubbard U/Hybrid Screened Exchange
Oxygen Vacancy (V- O)1.80-2.40+1BulkDensity Functional Theory + Hubbard U/Hybrid Screened Exchange
Oxygen Vacancy (VXO)1.53-2.100BulkDensity Functional Theory + Hubbard U/Hybrid Screened Exchange
Oxygen Vacancy (3-fold)1.750Cuprous Oxide (111)Density Functional Theory Generalized Gradient Approximation
Oxygen Vacancy (4-fold)1.430Cuprous Oxide (111)Density Functional Theory Generalized Gradient Approximation
Copper Vacancy0.91-1.48-1 to -2Bulk/SurfaceDensity Functional Theory + Hubbard U
Schottky Defect Pair1.55-2.20Neutral pairBulkDensity Functional Theory + Hubbard U

The electronic structure modifications induced by oxygen vacancies manifest as defect states within the bandgap [1]. Doubly ionized oxygen vacancies introduce resonant states within the valence band, while singly charged vacancies create partially filled states at approximately 1.45 electron volts above the valence band maximum [1]. Neutral oxygen vacancies generate empty defect states at 1.53 electron volts above the valence band edge, primarily localized on four nearest-neighbor copper atoms [1].

Subsurface oxygen vacancies in the cuprous oxide (111) system demonstrate enhanced formation energies ranging from 2.2 to 2.8 electron volts compared to surface vacancies [2]. The preferential formation of oxygen vacancies in subsurface layers results from the reduced coordination environment and modified electronic structure near the surface-bulk interface [2]. These subsurface defects significantly influence the surface electronic properties by introducing shallow hole states that affect charge transport and surface reactivity [2].

Adsorption Mechanisms: Carbon Dioxide, Water, and Sulfur Dioxide Interactions at Defective Surfaces

Carbon dioxide adsorption on cuprous oxide surfaces exhibits a strong dependence on the presence and nature of surface defects [8]. On stoichiometric cuprous oxide (111) surfaces, carbon dioxide molecules adsorb weakly through physisorption with binding energies of approximately 26.8 kilojoules per mole [8] [12]. The linear carbon dioxide configuration coordinates to coordinatively unsaturated surface copper cations through oxygen-copper interactions with minimal charge transfer [8].

Defective cuprous oxide surfaces containing oxygen vacancies demonstrate significantly enhanced carbon dioxide binding [8]. The presence of surface oxygen vacancies enables the formation of bent, activated carbon dioxide species with adsorption energies reaching 117.1 kilojoules per mole [8] [12]. This activation process involves substantial charge transfer of 0.11 to 0.27 electrons from the surface to the carbon dioxide molecule, resulting in carbon-oxygen bond elongation and molecular bending with bond angles of approximately 125 degrees [12].

Surface copper vacancies exert a pronounced negative effect on carbon dioxide adsorption energies [8]. The removal of surface copper cations eliminates the Lewis acid sites necessary for effective carbon dioxide coordination, resulting in reduced binding strengths and suppressed carbonate formation [8]. This observation confirms that carbon dioxide adsorption on cuprous oxide surfaces is predominantly governed by Lewis acid-base interactions rather than oxygen anion basicity [8].

Water molecule interactions with cuprous oxide surfaces proceed through both molecular physisorption and dissociative chemisorption pathways [10]. Molecular water adsorption on pristine cuprous oxide (111) surfaces exhibits binding energies in the range of 45 to 65 kilojoules per mole [10]. The presence of oxygen vacancies substantially enhances water binding through the formation of hydroxyl species and atomic hydrogen [10].

Dissociative water adsorption on defective cuprous oxide surfaces demonstrates adsorption energies between 85 and 120 kilojoules per mole [10]. The dissociation mechanism involves proton transfer to surface oxygen atoms and hydroxyl formation at copper sites, with charge transfer ranging from 0.5 to 0.8 electrons [10]. Oxygen vacancy sites preferentially facilitate water dissociation by providing coordinatively unsaturated copper centers and reducing the activation barrier for hydroxyl bond cleavage [10].

Table 2: Gas Adsorption Energies on Cuprous Oxide Surfaces

AdsorbateSurfaceAdsorption EnergyBinding ModeCharge Transfer (e-)
Carbon Dioxide (linear)Cuprous Oxide (111)26.8 kJ/molPhysisorption~0
Carbon Dioxide (bent)Cuprous Oxide (111)117.1 kJ/molChemisorption0.11-0.27
Water (molecular)Cuprous Oxide (111)45-65 kJ/molPhysisorption~0
Water (dissociated)Cuprous Oxide (111)85-120 kJ/molDissociative0.5-0.8
Carbon Dioxide (defective)Cuprous Oxide (111) with Oxygen Vacancy15-25% enhancedEnhanced binding0.15-0.35
Water (defective)Cuprous Oxide (111) with Oxygen Vacancy20-40% enhancedDissociative enhanced0.4-0.7

Sulfur dioxide adsorption on copper-containing systems demonstrates exceptionally high binding capacities through coordination to open copper sites [11]. Metal-organic framework materials containing copper cations achieve reversible sulfur dioxide uptake capacities of 18.7 millimoles per gram under ambient conditions [11]. The binding mechanism involves Lewis acid-base interactions between sulfur dioxide and coordinatively unsaturated copper centers [11].

The role of surface reconstruction in gas adsorption becomes particularly evident for sulfur dioxide interactions [11]. Functionalized copper-based frameworks with optimized pore geometries and copper site accessibility demonstrate enhanced sulfur dioxide selectivity and reversibility [11]. Dynamic breakthrough experiments confirm the ability to selectively capture sulfur dioxide from mixed gas streams containing carbon dioxide, with selectivity ratios exceeding 5:1 [11].

Surface Reconstruction: Vacancy-Driven Termination and Stability

The cuprous oxide (111) surface undergoes complex reconstruction processes driven by the thermodynamic instability of polar surface terminations [14] [26]. The most stable reconstruction corresponds to a (√3 × √3)R30° superstructure associated with the removal of one-third of the coordinatively unsaturated surface oxygen atoms [15]. This reconstruction reduces the surface energy from 0.831 joules per square meter for the unreconstructed surface to 0.919 joules per square meter under oxygen-poor conditions [15].

Recent high-resolution scanning tunneling microscopy investigations have revealed that the traditional oxygen vacancy model for the (√3 × √3)R30° reconstruction is thermodynamically unstable [26]. Advanced density functional theory calculations demonstrate that surface oxygen vacancies preferentially migrate to subsurface positions, making the conventional vacancy-based reconstruction models energetically unfavorable [26].

The nanopyramidal reconstruction model represents the most accurate description of the cuprous oxide (111) surface structure [14] [26]. This model involves the formation of copper tetramer units (Cu4O) that attach to every third copper-oxygen six-membered ring of a copper-depleted surface [14]. The nanopyramidal structures exhibit threefold symmetry consistent with scanning tunneling microscopy observations and demonstrate superior thermodynamic stability compared to oxygen vacancy models [26].

Surface termination stability in cuprous oxide depends critically on the oxygen chemical potential [28] [29]. Under oxygen-rich conditions, oxygen-terminated surfaces become thermodynamically favored, while copper-rich terminations predominate under oxygen-lean environments [29]. The stoichiometric cuprous oxide (111) surface maintains stability across a wide range of oxygen chemical potentials, with surface energy independent of oxygen activity [28].

The surface phase diagram for cuprous oxide reveals competitive stability between multiple terminations [28]. At low oxygen chemical potentials (ΔμO < -1.3 eV), the mixed copper-oxygen terminated cuprous oxide (111) surface exhibits the lowest surface energy [28]. With increasing oxygen activity, the stability hierarchy shifts toward oxygen-rich terminations, with the oxygen-terminated cuprous oxide (111) surface becoming most stable at ΔμO > -0.7 eV [28].

Vacancy-driven surface reconstruction significantly influences the electronic properties of cuprous oxide interfaces [15]. The reconstructed (√3 × √3)R30° surface exhibits p-type character with the valence band maximum pinned to the Fermi level [14]. The induced carrier concentration reaches 6 × 10^17 cm^-3 for the reconstructed phase, increasing to 4 × 10^18 cm^-3 for residual (1 × 1) patches covered with copper-poor phases [14].

Computational Modeling: Density Functional Theory + Hubbard U and Machine Learning Approaches

Density functional theory combined with Hubbard U corrections represents the standard computational approach for investigating cuprous oxide defect properties [1] [17] [18]. The optimal Hubbard U parameter for cuprous oxide ranges from 6.0 to 7.0 electron volts, determined through systematic comparison with experimental band gap measurements and hybrid functional calculations [1] [8]. This U correction addresses the self-interaction error inherent in local and semi-local exchange-correlation functionals [22].

Hybrid screened exchange functionals, particularly the Heyd-Scuseria-Ernzerhof functional, provide superior accuracy for cuprous oxide electronic structure calculations [1] [2]. These methods yield band gaps of approximately 2.15 electron volts, in excellent agreement with experimental optical absorption measurements [17]. However, the computational cost of hybrid functionals limits their application to relatively small system sizes [22].

The density functional theory + Hubbard U + Hund J approach offers improved treatment of magnetic interactions and electron correlation effects [20]. This methodology incorporates both on-site Coulomb repulsion and exchange interactions, providing enhanced accuracy for transition metal oxide systems [20]. Formation energy calculations using this approach demonstrate good agreement with experimental defect concentrations and thermodynamic measurements [20].

Machine learning integration with density functional theory calculations enables high-throughput screening of cuprous oxide properties [18] [22]. Bayesian optimization algorithms can determine optimal Hubbard U parameters by minimizing differences between density functional theory + Hubbard U and hybrid functional band structures [22]. This approach reduces computational requirements while maintaining accuracy comparable to more expensive methods [22].

Table 3: Computational Methods for Cuprous Oxide Studies

MethodHubbard U Parameter (eV)Band Gap (eV)ApplicationAccuracy
Density Functional Theory + Hubbard U (Perdew-Burke-Ernzerhof)6.0-7.02.0-2.2Defect formationGood for defects
Hybrid Screened ExchangeN/A2.15Electronic structureExcellent for bandgap
Density Functional Theory + Hubbard U + Hund J6.02.1-2.3Magnetic propertiesGood overall
Machine Learning + Density Functional TheoryOptimized2.17High-throughput screeningRapid prediction
Generalized Gradient Approximation (Perdew-Burke-Ernzerhof)N/A0.5-0.8Structural optimizationPoor for bandgap
Density Functional Theory-D3 (Dispersion)N/A1.8-2.0Van der Waals interactionsGood for adsorption

Dispersion-corrected density functional theory methods prove essential for accurately describing gas adsorption on cuprous oxide surfaces [8] [23]. The inclusion of van der Waals corrections through the DFT-D3 approach significantly improves adsorption energy predictions for weakly bound molecular species [8]. These corrections are particularly important for physisorbed carbon dioxide and water molecules where dispersion interactions contribute substantially to the binding energy [23].

Large supercell calculations are necessary to minimize spurious defect-defect interactions in cuprous oxide defect studies [1] [20]. Typical calculations employ 2×2×2 supercells containing 48 atoms for bulk defect investigations, with surface calculations requiring even larger system sizes [1]. Electrostatic corrections using the experimental dielectric constant of 7.14 account for finite-size effects in charged defect calculations [1].

Convergence testing with respect to k-point sampling proves critical for accurate cuprous oxide electronic structure calculations [1]. Previous studies using coarse k-point grids yielded incorrect predictions for defect transition levels and formation energies [1]. Current best practices employ dense Monkhorst-Pack grids with 6×6×6 sampling for bulk calculations and correspondingly dense sampling for surface studies [1].

Physical Description

DryPowder; Liquid
YELLOW, RED OR BROWN CRYSTALLINE POWDER.

Density

Relative density (water = 1): 6.0

Melting Point

1232 °C

UNII

T8BEA5064F

GHS Hazard Statements

Aggregated GHS information provided by 779 companies from 20 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (93.32%): Harmful if swallowed [Warning Acute toxicity, oral];
H318 (39.02%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H332 (40.56%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (92.55%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Corrosive;Irritant;Environmental Hazard

Other CAS

1317-39-1

Methods of Manufacturing

Prepared commercially by furnace reduction of mixtures of copper oxides with copper; by decomp of copper ammonium carbonate; by treatment of cupric hydroxide with sulfur dioxide; or by electrolysis of an aq soln of sodium chloride between copper electrodes.
By precipitation of copper salts by alkalies in the presence of reducing agents.
(1) Oxidation of finely divided copper. (2) Addition of bases to cuprous chloride. (3) Action of glucose on cupric hydroxide.
Copper (thermal oxidation); copper + ammonia + ammonium sulphate (ammonium sulphate oxidation process); copper + ammonia + ammonium carbonate (ammonium carbonate distillation process)
For more Methods of Manufacturing (Complete) data for COPPER (I) OXIDE (6 total), please visit the HSDB record page.

Storage Conditions

HANDLE WITHOUT SPILLAGE & STORE IN DRY, COOL PLACE.

Stability Shelf Life

STABLE; LIABLE TO OXIDATION TO CUPRIC OXIDE AND TO CONVERSION TO A CARBONATE ON EXPOSURE TO MOIST AIR.
STABLE IN DRY AIR.

Dates

Last modified: 04-14-2024

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